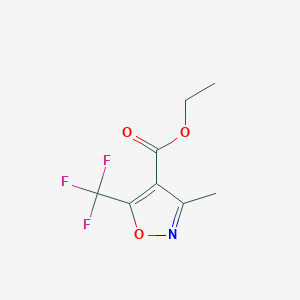

1-cyclopropyl-1H-imidazole-5-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .Molecular Structure Analysis

The InChI code for 1H-imidazole-5-carbaldehyde is 1S/C4H4N2O/c7-2-4-1-5-3-6-4/h1-3H, (H,5,6) .Chemical Reactions Analysis

Imidazole compounds are key components to functional molecules that are used in a variety of everyday applications . An emphasis has been placed on the bonds constructed during the formation of the imidazole .Physical And Chemical Properties Analysis

1H-imidazole-5-carbaldehyde has a molecular weight of 96.09 . It is a solid under normal conditions and should be stored under inert gas .Mechanism of Action

Safety and Hazards

Future Directions

Imidazole compounds have a broad range of chemical and biological properties . They have become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities . Therefore, there is a great potential for future research and development in this area.

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-cyclopropyl-1H-imidazole-5-carbaldehyde involves the reaction of cyclopropylamine with glyoxal in the presence of an acid catalyst to form the corresponding imidazole intermediate. The imidazole intermediate is then oxidized using an oxidizing agent to yield the desired aldehyde product.", "Starting Materials": [ "Cyclopropylamine", "Glyoxal", "Acid catalyst", "Oxidizing agent" ], "Reaction": [ "Step 1: Cyclopropylamine is reacted with glyoxal in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, to form the corresponding imidazole intermediate.", "Step 2: The imidazole intermediate is then oxidized using an oxidizing agent, such as potassium permanganate or hydrogen peroxide, to yield the desired aldehyde product, 1-cyclopropyl-1H-imidazole-5-carbaldehyde." ] } | |

CAS RN |

1521287-11-5 |

Product Name |

1-cyclopropyl-1H-imidazole-5-carbaldehyde |

Molecular Formula |

C7H8N2O |

Molecular Weight |

136.2 |

Purity |

95 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.